3-Methylhexyl Acetate

Description

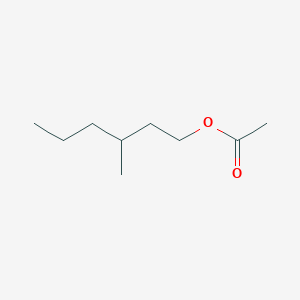

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-8(2)6-7-11-9(3)10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASARFBWVJNEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659849 | |

| Record name | 3-Methylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50373-54-1 | |

| Record name | 3-Methylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylhexyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Defining 3-Methylhexyl Acetate

An In-depth Technical Guide to the Chemical Properties of 3-Methylhexyl Acetate

3-Methylhexyl acetate (CAS No. 50373-54-1) is a carboxylate ester recognized for its characteristic fruity aroma.[1] Structurally, it is the acetate ester of 3-methylhexanol, consisting of a nine-carbon backbone (C9H18O2).[1][2][3][4] This compound, a colorless liquid at room temperature, holds a significant position in the flavor and fragrance industries due to its pleasant scent profile.[1][2] Beyond its organoleptic properties, its utility extends to industrial applications as a solvent.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, spectral characterization, and safe handling protocols, tailored for professionals in research and chemical development.

Physicochemical Characteristics

The physical and chemical properties of a compound are foundational to its application and handling. 3-Methylhexyl acetate is characterized by moderate volatility and good solubility in organic solvents, with limited solubility in water.[1] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C9H18O2 | [1][4] |

| Molecular Weight | 158.24 g/mol | [2][3][4] |

| CAS Number | 50373-54-1 | [1][2][4] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |

| Boiling Point | 184 °C | [2] |

| Melting Point | -44 °C | [5] |

| Density / Specific Gravity | 0.87 g/cm³ (at 20°C) | |

| Flash Point | 59 °C to 96 °C (literature discrepancy) | |

| Purity (Typical) | >95.0% (GC) | [2] |

Synthesis of 3-Methylhexyl Acetate: The Esterification Pathway

The most common and industrially viable method for synthesizing 3-Methylhexyl acetate is through the Fischer esterification of 3-methylhexanol with acetic acid.[1] This acid-catalyzed reaction is a classic example of a nucleophilic acyl substitution.

Causality in Experimental Design

The choice of an acid catalyst, typically sulfuric acid (H₂SO₄) or a solid acid resin, is critical; its role is to protonate the carbonyl oxygen of the acetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of 3-methylhexanol. The reaction is reversible, and to drive the equilibrium towards the product side, water, a byproduct, must be continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. This application of Le Chatelier's principle is fundamental to achieving a high yield.

Sources

- 1. CAS 50373-54-1: 3-methylhexyl acetate | CymitQuimica [cymitquimica.com]

- 2. 3-Methylhexyl Acetate | 50373-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Methylhexyl Acetate | C9H18O2 | CID 44630061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-METHYLHEXYL ACETATE - Safety Data Sheet [chemicalbook.com]

Technical Monograph: 3-Methylhexyl Acetate (CAS 50373-54-1)

Executive Summary

3-Methylhexyl Acetate (CAS 50373-54-1) is a branched aliphatic ester characterized by a distinct fruity, pear-like olfactory profile. While primarily utilized in the flavor and fragrance sectors, its relevance to drug development lies in its utility as a lipophilic excipient , a chiral probe for esterase activity, and a model compound for studying the metabolic stability of branched-chain esters.

This guide provides a rigorous technical analysis of the molecule, focusing on synthesis for high-purity applications (CMC), analytical characterization, and metabolic fate.

Part 1: Chemical Identity & Physicochemical Profile

The structural branching at the C3 position introduces steric parameters that differentiate this molecule from its linear isomer (n-heptyl acetate) or its lower homolog (isoamyl acetate). This branching influences both its volatility and its enzymatic hydrolysis rates.

Table 1: Critical Physicochemical Properties

| Property | Value | Unit | Condition/Method |

| CAS Number | 50373-54-1 | - | - |

| IUPAC Name | 3-Methylhexyl ethanoate | - | - |

| Molecular Formula | C₉H₁₈O₂ | - | - |

| Molecular Weight | 158.24 | g/mol | - |

| Boiling Point | 184.0 | °C | @ 760 mmHg (Lit.) |

| Flash Point | ~59 | °C | Closed Cup |

| Density | 0.870 | g/cm³ | @ 20°C |

| LogP (Predicted) | 3.31 | - | Octanol/Water Partition |

| Solubility | Insoluble | Water | < 0.1 g/L |

| Solubility | Soluble | Organic | Ethanol, Ether, Chloroform |

| Chirality | Yes | - | C3 is a stereocenter |

Note on Chirality: The CAS 50373-54-1 generally refers to the racemic mixture. Enantiopure forms ((R)- or (S)-) are critical in biological assays due to the stereoselectivity of carboxylesterases (CES).

Part 2: Synthesis & Manufacturing (CMC Perspective)

For pharmaceutical or high-precision research applications, commercial "flavor grade" material (often <95% purity) is insufficient due to the presence of isomeric alcohols and oxidation byproducts. The following protocol describes a High-Purity Fischer Esterification designed to minimize water content and maximize yield.

Reaction Logic

The synthesis utilizes a classic acid-catalyzed condensation between 3-methyl-1-hexanol and acetic acid.

-

Thermodynamic Control: The reaction is reversible. We drive the equilibrium to the right by removing water azeotropically.

-

Steric Considerations: The methyl group at C3 creates mild steric hindrance, requiring slightly longer reflux times than linear primary alcohols.

Graphviz Diagram: Synthesis Pathway

Figure 1: Acid-catalyzed Fischer esterification pathway with azeotropic water removal.

Protocol: High-Purity Synthesis

-

Stoichiometry: Charge a 500 mL Round Bottom Flask (RBF) with 3-methyl-1-hexanol (0.5 mol, ~58 g) and Glacial Acetic Acid (0.75 mol, ~45 g). The excess acid drives the reaction.

-

Catalysis: Add p-Toluenesulfonic acid (p-TsOH) (1.0 mol%) as the catalyst. Why p-TsOH? It is less oxidizing than H₂SO₄, reducing charring/coloration.

-

Solvent System: Add 150 mL of Toluene . This forms a ternary azeotrope with water and ethanol (if present), or a binary azeotrope with water, facilitating removal at lower temperatures.

-

Reflux: Attach a Dean-Stark trap and condenser. Heat to reflux (~110-115°C bath temp). Monitor water collection. Reaction is complete when water evolution ceases (~3-4 hours).

-

Work-up:

-

Cool to room temperature.

-

Wash organic layer with sat. NaHCO₃ (2x) to remove excess acetic acid. Critical: Ensure pH of aqueous layer is basic (~8) to confirm acid removal.

-

Wash with Brine (1x) to remove trapped water.

-

Dry over anhydrous MgSO₄ .

-

-

Purification: Fractional distillation under reduced pressure is recommended to prevent thermal degradation. Collect the fraction boiling at ~85°C at 15 mmHg (estimated).

Part 3: Analytical Characterization

Drug development requires rigorous structural confirmation. The following parameters serve as the Quality Control (QC) standard.

Mass Spectrometry (GC-MS)

-

Ionization: Electron Impact (70 eV).

-

Fragmentation Pattern:

-

m/z 43 (Base Peak): Acetyl cation [CH₃CO]⁺. Characteristic of acetates.

-

m/z 98: Alkene fragment [C₇H₁₄]⁺ resulting from the McLafferty rearrangement and loss of acetic acid (M - 60).

-

m/z 158: Molecular ion [M]⁺ is typically weak or absent in aliphatic acetates.

-

m/z 55, 70: Hydrocarbon chain fragments.

-

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃.

-

Key Signals:

-

δ 4.08 ppm (t, 2H): -CH₂-O-C(O)-. The triplet indicates the adjacent CH₂ group.

-

δ 2.03 ppm (s, 3H): CH₃-C(O)-. The singlet acetate methyl.

-

δ 0.90 ppm (d, 3H): The methyl group at the C3 position. The doublet confirms the branching.

-

δ 0.88 ppm (t, 3H): Terminal methyl of the hexyl chain.

-

Chiral Gas Chromatography

Since 3-methylhexyl acetate has a stereocenter at C3, enantiomeric excess (ee) must be determined if used in chiral biological assays.

-

Column: Cyclodextrin-based stationary phase (e.g., Beta-DEX).

-

Method: Isothermal run at 90°C. The (S)-enantiomer typically elutes before the (R)-enantiomer (depending on specific column polarity).

Part 4: Biological Context & Metabolic Fate

In drug development, this molecule serves as an excellent probe for Carboxylesterase (CES) activity. The branching at C3 provides steric hindrance that slows hydrolysis compared to linear chains, mimicking the stability profiles of more complex ester prodrugs.

Metabolic Pathway

Upon systemic absorption (or oral ingestion), 3-methylhexyl acetate undergoes rapid hydrolysis.

Graphviz Diagram: Metabolic Hydrolysis

Figure 2: Metabolic hydrolysis pathway mediated by carboxylesterases (CES), leading to Phase II conjugation.

Toxicology & Safety (E-E-A-T)

-

Class: Generally Recognized As Safe (GRAS) for flavor use (FEMA No. 3655).

-

LD50: > 5000 mg/kg (Rat, Oral). Low acute toxicity.[1]

-

Sensitization: Not classified as a potent sensitizer, but oxidation products of the precursor alcohol can be irritating.

-

Handling: Standard PPE (gloves, goggles) required. Flammable liquid (Flash point ~59°C) – ground all equipment.

References

-

National Institute of Standards and Technology (NIST). 3-Methylhexyl acetate Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

-

PubChem. Compound Summary: 3-Methylhexyl acetate. National Library of Medicine. [Link]

-

The Good Scents Company. 3-Methylhexyl acetate: Organoleptic Properties and Safety.[Link]

-

Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. (Contextual grounding for ester hydrolysis mechanism). [Link]

- Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Fischer Esterification protocols). Longman Scientific & Technical.

Sources

Molecular Architecture & Isomer Classification

Technical Deep Dive: Structural Isomerism of 3-Methylhexyl Acetate (

Abstract This technical guide provides a comprehensive analysis of 3-methylhexyl acetate and its structural isomers, targeting researchers in medicinal chemistry, fragrance development, and chemical ecology. We examine the molecular architecture, synthetic pathways, and critical analytical methodologies required to differentiate this specific branched ester from its constitutional isomers. Emphasis is placed on Mass Spectrometry (MS) fragmentation patterns and Gas Chromatography (GC) retention indices as the primary means of validation.

3-Methylhexyl acetate (CAS: 50373-54-1) is a saturated aliphatic ester with the molecular formula

We categorize the relevant structural isomers into three distinct classes for analytical comparison:

| Isomer Class | Representative Compound | Structural Difference | Key Analytical Challenge |

| Skeletal Isomer | 4-Methylhexyl Acetate | Methyl branch position shifted from C3 to C4. | MS spectra are nearly identical; requires high-resolution GC (RI). |

| Linear Homolog | Straight chain, no branching. | Higher boiling point; distinct fragmentation (stronger | |

| Functional Isomer | Isoamyl Butyrate | Ester linkage shifted (C5 alcohol + C4 acid). | Distinct MS base peaks (butyryl fragments vs. acetyl). |

Synthetic Pathways & Process Control

To study these isomers, precise synthesis is required. The industry standard is Fischer Esterification , but for branched alcohols like 3-methylhexanol, steric hindrance at the

Protocol: Acid-Catalyzed Esterification of 3-Methylhexanol

Objective: Synthesis of high-purity (>98%) 3-methylhexyl acetate.

Reagents:

-

3-Methyl-1-hexanol (1.0 eq)

-

Acetic Anhydride (1.2 eq) [Preferred over acetic acid for higher yield]

-

Catalyst:

(conc., 0.5 mol%) or -

Solvent: Dichloromethane (DCM) or solvent-free (neat).

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser protected by a

drying tube. -

Charging: Add 3-methyl-1-hexanol (0.1 mol) and pyridine (1.2 eq - acts as acid scavenger/catalyst promoter) to the flask. Cool to 0°C in an ice bath.

-

Addition: Dropwise add Acetic Anhydride (0.12 mol) over 30 minutes. Note: Exothermic reaction. Maintain T < 10°C to minimize elimination.

-

Reaction: Remove ice bath. Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).

-

Quenching: Pour reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract with

( -

Purification: Dry over

, filter, and concentrate. Perform fractional distillation under reduced pressure (approx. 15 mmHg) to separate the ester from unreacted alcohol.

Workflow Visualization

Figure 1: Synthetic workflow for the acetylation of branched alcohols, emphasizing the purification train required to remove unreacted alcohol which can interfere with bioassays.

Analytical Discrimination: GC-MS Strategy

Differentiation of

Mass Spectrometry Fragmentation Logic

The fragmentation of alkyl acetates is dominated by two mechanisms:

-

McLafferty Rearrangement: Not applicable to the acid side (methyl group), but "McLafferty-like" elimination of acetic acid occurs on the alcohol side.[1]

-

Diagnostic Ions:

-

43 (

-

61 (

-

(

-

43 (

Differentiation Table:

| Isomer | Base Peak | Key Diagnostic Ion | Retention Index (DB-5) | Mechanistic Note |

| 3-Methylhexyl Acetate | 43 | 98 (Alkene), 55 | ~1085 | Branching at C3 favors cleavage to secondary carbocations. |

| 43 | 61 (Stronger), 98 | ~1110 | Linear chain allows efficient packing (higher RI). | |

| Isoamyl Butyrate | 71 | 89 ( | ~1060 | Base peak is |

Analytical Decision Tree

Figure 2: Analytical decision matrix for identifying 3-methylhexyl acetate from a mixture of

Bioactivity & Applications

Understanding the structural isomerism is critical because biological systems (olfactory receptors) are highly specific.

-

Olfactory Profile: 3-Methylhexyl acetate possesses a "green," fruity, pear-like odor. Isomers like n-nonyl acetate have a waxier, more citrus-peel character. Impurities of linear isomers can degrade the "freshness" of the scent profile in fragrance formulations.

-

Chemical Ecology: Methyl-branched esters are common pheromone components in Hymenoptera (ants/bees). The specific position of the methyl group (3- vs 4-) often determines species recognition. For example, Formica ants utilize specific alkanes and esters where the branch position is a "password" for colony integration.

References

-

PubChem. (2025).[2][3] 3-Methylhexyl Acetate Compound Summary. National Library of Medicine. [Link]

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Methylhexyl Acetate. NIST Chemistry WebBook, SRD 69. [Link]

-

Doc Brown's Chemistry. (2024). Structure and Fragmentation of Aliphatic Esters. [Link]

-

ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. [Link]

Sources

Spectroscopic Analysis of 3-Methylhexyl Acetate: A Technical Guide

Introduction

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the basic molecular features of 3-Methylhexyl Acetate.

Molecular Formula: C₉H₁₈O₂

Molecular Weight: 158.24 g/mol [2]

CAS Number: 50373-54-1[2]

Structure:

Caption: Molecular structure of 3-Methylhexyl Acetate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structure elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the mass spectrum of a volatile compound like 3-Methylhexyl Acetate would involve the following steps:

-

Sample Introduction: A small, pure sample of 3-Methylhexyl Acetate is introduced into the mass spectrometer, typically via a heated inlet system or gas chromatography (GC) column to ensure volatilization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

Based on the structure of 3-Methylhexyl Acetate, the following key features are anticipated in its EI-mass spectrum:

-

Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound is expected at m/z 158 . The intensity of this peak may be weak due to the branched and ester nature of the molecule, which promotes fragmentation.

-

Key Fragmentation Pathways: The fragmentation of esters is well-characterized and typically involves cleavage of the C-O bonds and rearrangements.

-

Loss of the Alkoxy Group: Cleavage of the bond between the carbonyl carbon and the oxygen of the 3-methylhexyl group would result in the formation of the acetyl cation ([CH₃CO]⁺ ), a prominent peak at m/z 43 . This is often the base peak in the mass spectra of acetates.

-

Loss of Acetic Acid (McLafferty Rearrangement): If a gamma-hydrogen is available on the alkyl chain, a McLafferty rearrangement can occur, leading to the loss of a neutral molecule of acetic acid (CH₃COOH, 60 Da). In 3-Methylhexyl Acetate, a hydrogen on C5 is a γ-hydrogen relative to the carbonyl oxygen. This would result in a fragment ion at m/z 98 (158 - 60).

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom in the 3-methylhexyl chain can lead to various fragment ions. For instance, cleavage between C1' and C2' would lead to a fragment at m/z 115 .

-

Alkene Elimination: Loss of an alkene fragment from the alkyl chain is also a common fragmentation pathway.

-

The predicted fragmentation is visualized in the following diagram:

Caption: Predicted major fragmentation pathways of 3-Methylhexyl Acetate in EI-MS.

Table 1: Predicted Prominent Ions in the Mass Spectrum of 3-Methylhexyl Acetate

| m/z | Proposed Fragment | Comments |

| 158 | [C₉H₁₈O₂]⁺• | Molecular Ion (M⁺•) |

| 115 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 98 | [M - C₂H₄O₂]⁺• | Loss of acetic acid via McLafferty rearrangement |

| 43 | [CH₃CO]⁺ | Acetyl cation (likely base peak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for structure determination, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

Sample Preparation: A few milligrams of pure 3-Methylhexyl Acetate are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the strong magnetic field of an NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.

-

Data Processing: The FID is mathematically transformed (Fourier Transform) to produce the NMR spectrum, which plots signal intensity versus chemical shift (in parts per million, ppm).

The ¹H NMR spectrum of 3-Methylhexyl Acetate is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic environment.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-Methylhexyl Acetate

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a (CH₃-C=O) | ~2.0 | Singlet (s) | 3H |

| H-b (-O-CH₂-) | ~4.0 | Triplet (t) | 2H |

| H-c (-CH-CH₃) | ~1.6 | Multiplet (m) | 1H |

| H-d (-CH₂-CH(CH₃)-) | ~1.4 | Multiplet (m) | 2H |

| H-e (-CH₂-CH₂-CH₃) | ~1.3 | Multiplet (m) | 2H |

| H-f (CH₃-CH-) | ~0.9 | Doublet (d) | 3H |

| H-g (-CH₂-CH₃) | ~0.9 | Triplet (t) | 3H |

-

Causality of Chemical Shifts: The protons on the acetyl methyl group (H-a) are deshielded by the adjacent carbonyl group, resulting in a downfield shift to around 2.0 ppm. The protons on the methylene group attached to the ester oxygen (H-b) are the most deshielded due to the high electronegativity of oxygen, appearing around 4.0 ppm. The remaining alkyl protons appear in the more upfield region (0.9-1.6 ppm), typical for aliphatic chains.[3]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, but with different instrument parameters to observe the less abundant and less sensitive ¹³C nucleus. Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Due to the molecule's asymmetry, all nine carbon atoms in 3-Methylhexyl Acetate are expected to be chemically non-equivalent and thus produce nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Methylhexyl Acetate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| -O-CH₂- | ~65 |

| -CH-CH₃ | ~35 |

| -CH₂-CH(CH₃)- | ~30 |

| -CH₂-CH₂-CH₃ | ~25 |

| CH₃-C=O | ~21 |

| CH₃-CH- | ~20 |

| -CH₂-CH₃ | ~14 |

| CH₃-CH₂- | ~11 |

-

Causality of Chemical Shifts: The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield around 170 ppm. The carbon attached to the ester oxygen (-O-CH₂-) is also deshielded, appearing around 65 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum (10-40 ppm), consistent with typical values for alkanes.[4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A drop of neat liquid 3-Methylhexyl Acetate is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is irradiated with infrared light, and the amount of light transmitted through the sample is measured at each wavenumber (cm⁻¹).

-

Data Analysis: The resulting IR spectrum is a plot of transmittance versus wavenumber.

Predicted IR Spectrum Analysis

The IR spectrum of 3-Methylhexyl Acetate is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Characteristic IR Absorption Bands for 3-Methylhexyl Acetate

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~1740 | C=O stretch (ester) | Strong, sharp |

| ~1240 | C-O stretch (ester) | Strong |

| 2850-3000 | C-H stretch (alkane) | Medium to strong |

| ~1460 and ~1375 | C-H bend (alkane) | Medium |

-

Key Functional Group Identification: The most prominent and diagnostic peak in the IR spectrum of an ester is the strong, sharp absorption band due to the carbonyl (C=O) stretching vibration, which is expected to appear around 1740 cm⁻¹. Another strong band corresponding to the C-O single bond stretch of the ester group will be present in the 1300-1000 cm⁻¹ region. The presence of C-H stretching and bending vibrations from the alkyl portions of the molecule will also be evident.[3]

Conclusion

The spectroscopic analysis of 3-Methylhexyl Acetate through Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared Spectroscopy provides a comprehensive and self-validating system for its structural elucidation and identification. The predicted spectral data, based on established principles and data from analogous compounds, offer a robust framework for the interpretation of experimental results. The characteristic fragmentation pattern in the mass spectrum, the unique chemical shifts and coupling patterns in the NMR spectra, and the distinct absorption bands in the IR spectrum collectively serve as a spectroscopic fingerprint for this molecule. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize 3-Methylhexyl Acetate in various applications.

References

-

Doc Brown's Chemistry. (2025). C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation. Retrieved February 7, 2026, from [Link]

-

MDPI. (2024). 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylcyclohexyl acetate. PubChem. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylhexyl Acetate. PubChem. Retrieved February 7, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 7, 2026, from [Link]

Sources

- 1. CAS 50373-54-1: 3-methylhexyl acetate | CymitQuimica [cymitquimica.com]

- 2. 3-Methylhexyl Acetate | C9H18O2 | CID 44630061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

3-Methylhexyl Acetate: Technical Safety & Handling Protocol

[1]

Document ID: MHA-SOP-2024-01 Version: 2.0 Target Audience: Chemical Safety Officers, Process Chemists, and Drug Development Researchers.

Part 1: Executive Summary & Chemical Identity[1]

3-Methylhexyl Acetate (CAS: 50373-54-1) is a branched aliphatic ester widely utilized in fragrance formulation and organic synthesis research. While generally exhibiting low acute toxicity, its physicochemical profile—specifically a flash point of 59°C —places it on the critical threshold of Flammable Liquid Category 3 (H226).

This guide prioritizes the mitigation of flammability risks and skin irritation potentials common to mid-chain esters. The protocols below are designed to ensure data integrity in R&D environments while maintaining strict compliance with GHS and REACH standards.

Physicochemical Constants Table[1][2]

| Property | Value | Critical Implication |

| CAS Number | 50373-54-1 | Unique Identifier |

| Molecular Formula | C₉H₁₈O₂ | MW: 158.24 g/mol |

| Boiling Point | 184 °C | Low volatility at STP; stable under reflux.[1] |

| Flash Point (CC) | 59 °C | FLAMMABLE. Borderline Category 3/4. Treat as Cat 3. |

| Density | 0.87 g/mL | Floats on water. |

| Solubility | Insoluble in water | Bioaccumulative potential; partition coefficient concerns.[2] |

| Appearance | Colorless Liquid | Visual purity check required.[3] |

| Odor | Fruity (Pear/Banana) | Good warning properties (low olfactory threshold). |

Part 2: Hazard Identification & Toxicology (GHS)

GHS Classification & Labeling[1][4]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[4]

-

H401: Toxic to aquatic life (Acute Category 2).

Toxicological Mechanism: The "Read-Across" Rationale

Direct toxicological data for 3-Methylhexyl Acetate is limited. However, safety can be confidently inferred via Metabolic Read-Across from structural analogs (e.g., Isoamyl Acetate, Hexyl Acetate). Upon entering the systemic circulation, aliphatic esters undergo rapid hydrolysis by carboxylesterases.

Metabolic Pathway Visualization: The following diagram illustrates the bio-transformation of 3-Methylhexyl Acetate, confirming that its metabolites (Acetic Acid and 3-Methylhexanol) are well-characterized with established safety profiles.

Caption: In vivo metabolic hydrolysis pathway. The parent ester is cleaved into an alcohol and an organic acid, both of which are readily metabolized or excreted.

Part 3: Risk Assessment & Exposure Control

The "59°C Flash Point" Protocol

A flash point of 59°C is deceptive. It is high enough that the liquid does not vaporize aggressively at room temperature (20°C), but low enough that static discharge or process heating can easily trigger ignition.

Engineering Controls:

-

Static Grounding: All transfer equipment (drums, reactor vessels) must be grounded and bonded. Use conductive hoses for volumes >1L.

-

Inert Atmosphere: When heating above 40°C, a Nitrogen (

) or Argon blanket is mandatory to displace oxygen. -

Ventilation: Minimum 10 air changes per hour (ACH) in the lab space. Fume hood face velocity >0.5 m/s.

Personal Protective Equipment (PPE) Matrix

| Body Part | Hazard | Recommended Protection | Rationale |

| Hands | Solvent Penetration | Nitrile Rubber (0.11mm) | Excellent resistance to aliphatic esters. Avoid Latex (degrades).[2] |

| Eyes | Splash/Vapor | Chemical Goggles | Safety glasses are insufficient for liquid transfer due to irritation risk (H315). |

| Respiratory | Vapor Inhalation | Type A Filter (Brown) | Required only if ventilation is compromised or heating generates mist. |

| Body | Fire/Static | Flame-Retardant Lab Coat | Cotton/Nomex blend. Synthetic fibers (polyester) are prohibited due to static risk. |

Part 4: Operational Protocols

Storage & Stability

-

Segregation: Store in a Flammables Cabinet . Keep separate from strong oxidizing agents (e.g., Nitric Acid, Peroxides) to prevent exothermic oxidation.

-

Self-Validating Check: Periodically check the container for "vinegar" odor. A strong acetic acid smell indicates hydrolysis has occurred due to moisture ingress.

Handling & Transfer Logic

The following workflow dictates the safety logic for transferring 3-Methylhexyl Acetate. Adherence to this logic prevents the most common accident: static ignition during pouring.

Caption: Decision matrix for safe liquid transfer. Large volumes require active static dissipation measures.

Emergency Response (Spill & Fire)

-

Fire Extinguishing: Use Alcohol-Resistant Foam or Dry Chemical (CO2) .[4][5] Do not use a solid water stream, as the density (0.87) will cause the burning liquid to float and spread.

-

Spill Cleanup:

-

Isolate: Remove all ignition sources immediately.

-

Absorb: Use inert vermiculite or sand. Do not use combustible sawdust.

-

Disposal: Collect in a sealed container marked "Flammable Waste".

-

Part 5: Environmental Impact & Regulatory Status[1][4]

-

Aquatic Toxicity (H401): As an ester, it can affect aquatic organisms. Do not dispose of down the drain.

-

Biodegradability: Expected to be readily biodegradable (based on ester structure), but acute release can still cause local environmental damage.

-

Regulatory Compliance:

References

-

Tokyo Chemical Industry (TCI). (2024). Safety Data Sheet: 3-Methylhexyl Acetate (Product A1396). Retrieved from

-

PubChem. (2024).[3][1] Compound Summary: 3-Methylhexyl Acetate (CID 44630061).[1] National Library of Medicine. Retrieved from

-

ChemicalBook. (2023).[2][5][6] 3-Methylhexyl Acetate MSDS and Properties. Retrieved from

-

CymitQuimica. (2024).[4] 3-Methylhexyl Acetate Product Description and Safety. Retrieved from

-

Sigma-Aldrich. (2024).[4] General Safety Protocols for Aliphatic Esters (Read-Across from Hexyl Acetate). Retrieved from

Sources

- 1. 3-Methylhexyl Acetate | C9H18O2 | CID 44630061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 3-Methylhexyl Acetate | 50373-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Foreword: The Imperative of Solubility in Formulation Science

An In-depth Technical Guide to the Solubility of 3-Methylhexyl Acetate in Organic Solvents

In the fields of pharmaceutical development, materials science, and consumer product formulation, the precise characterization of a compound's solubility is not merely an academic exercise; it is the bedrock of product efficacy, stability, and performance. For a compound like 3-methylhexyl acetate, a key ester valued for its unique fruity aroma, understanding its behavior in various organic solvents is paramount.[1] Its utility in fragrances, flavorings, and specialty chemical applications is directly governed by its ability to form stable, homogeneous solutions with other formulation components.[2][3]

This guide deviates from rigid templates to provide a foundational and practical framework for the modern researcher. It is designed not just to present data, but to empower scientists with the theoretical understanding and experimental know-how to determine and interpret the solubility profile of 3-methylhexyl acetate. We will explore the causality behind intermolecular interactions, provide field-proven experimental protocols, and demonstrate how to translate raw data into predictive, actionable insights for formulation development.

Part 1: The Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy. A negative Gibbs free energy change (ΔG = ΔH - TΔS) favors dissolution. This process is fundamentally driven by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The Principle of "Like Dissolves Like"

This age-old axiom remains a powerful qualitative predictor of solubility. It posits that substances with similar intermolecular forces and polarity are more likely to be miscible. For 3-methylhexyl acetate, a moderately polar ester, this means it will interact favorably with solvents of similar character. The key interactions at play are:

-

London Dispersion Forces: Weak, temporary forces present in all molecules. The long alkyl chain of 3-methylhexyl acetate contributes significantly to these interactions.

-

Dipole-Dipole Forces: Occur between polar molecules. The ester functional group (C=O) in 3-methylhexyl acetate creates a permanent dipole, allowing for these interactions.

-

Hydrogen Bonding: 3-Methylhexyl acetate can act as a hydrogen bond acceptor at its carbonyl and ether oxygens but cannot act as a donor. This limits its interaction with highly polar, protic solvents like water but allows for favorable interactions with alcohols.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, we employ Hansen Solubility Parameters (HSP), a robust method for quantifying the "likeness" of materials.[4] HSP deconstructs the total cohesive energy density of a substance into three distinct parameters, measured in MPa¹ᐟ²:[5]

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen parameter is given by the equation: δ² = δD² + δP² + δH² [5]

The principle is simple: solvents and solutes with similar (δD, δP, δH) coordinates are likely to be miscible. The "distance" (Ra) between two substances in this 3D Hansen space can be calculated using the following formula:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [5]

A smaller 'Ra' value signifies a greater affinity between the two substances. For any given solute, a range of solvents can be tested to define a "solubility sphere" with a specific interaction radius (R₀). Any solvent whose HSP coordinates fall within this sphere is predicted to be a good solvent for that solute (i.e., Ra < R₀).[6]

Table 1: Hansen Solubility Parameters for Common Organic Solvents (Note: Values are illustrative and sourced from various databases. Small variations may exist between sources.)

| Solvent | δD (MPa¹ᐟ²) | δP (MPa¹ᐟ²) | δH (MPa¹ᐟ²) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Part 2: Physicochemical Profile of 3-Methylhexyl Acetate

Before experimental work can commence, understanding the known properties of the target molecule is essential.

Table 2: Key Physicochemical Properties of 3-Methylhexyl Acetate

| Property | Value | Source |

| IUPAC Name | 3-methylhexyl acetate | [7] |

| CAS Number | 50373-54-1 | [1] |

| Molecular Formula | C₉H₁₈O₂ | [7] |

| Molecular Weight | 158.24 g/mol | [7] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, characteristic | [1] |

Based on its structure—a polar acetate head group and a relatively large, branched non-polar alkyl tail—we can hypothesize that 3-methylhexyl acetate will exhibit excellent solubility in non-polar and moderately polar aprotic solvents. Its solubility is expected to decrease in highly polar protic solvents due to the disruption of the solvent's strong hydrogen-bonding network.

Part 3: Experimental Determination of the Solubility Profile

The following protocols are designed to be self-validating and provide a comprehensive solubility profile, moving from a broad screening method to a precise quantitative measurement.

Protocol 1: Experimental Determination of Hansen Solubility Parameters

Objective: To determine the unknown HSP coordinates (δD, δP, δH) and the interaction radius (R₀) of 3-methylhexyl acetate. This protocol provides the most powerful predictive tool for future formulation work.

Causality: This method operates by systematically testing the affinity of the solute against a well-defined spectrum of solvents. By identifying the boundary in 3D Hansen space between solvents that can and cannot dissolve the solute, we can define the solute's own cohesive energy properties.[6]

Materials and Reagents:

-

3-Methylhexyl Acetate (≥95% purity)

-

A curated set of 20-25 organic solvents with known HSPs, covering a wide range of δD, δP, and δH values.

-

2 mL glass vials with screw caps (x25)

-

Calibrated micropipettes or analytical balance

-

Vortex mixer

-

Constant temperature bath or incubator (set to 25°C ± 0.5°C)

Step-by-Step Methodology:

-

Sample Preparation: Into each of the 25 vials, add 0.2 mL of 3-methylhexyl acetate.

-

Solvent Addition: To each vial, add 1.8 mL of a different, single organic solvent from the curated set. This creates a 10% (v/v) mixture. Ensure each vial is clearly labeled.

-

Equilibration: Securely cap all vials. Place them in the constant temperature bath at 25°C for at least 4 hours to ensure thermal equilibrium. Intermittent, gentle agitation is recommended.

-

Agitation & Observation: After thermal equilibration, vigorously agitate each vial using a vortex mixer for 30 seconds. Return the vials to the temperature bath and allow them to rest undisturbed for 1 hour.

-

Classification: Carefully remove each vial and visually inspect it against a well-lit, contrasting background. Classify the result for each solvent as either:

-

"Good" (Score = 1): The mixture is a single, perfectly clear, and homogeneous phase.

-

"Bad" (Score = 0): The mixture exhibits any sign of insolubility, including cloudiness (turbidity), distinct phase separation (layers), or visible droplets of undissolved solute.[8]

-

-

Data Analysis:

-

Create a table listing each solvent, its known δD, δP, and δH values, and the assigned binary score (1 or 0).

-

Use software capable of performing Hansen sphere calculations (e.g., dedicated programs like HSPiP, or custom scripts in Python/R, or even specialized Excel spreadsheets) to process the data.[5]

-

The software will find the optimal center point (δD, δP, δH) and radius (R₀) for a sphere in 3D Hansen space that best separates the "good" solvents (inside the sphere) from the "bad" solvents (outside the sphere). This center point represents the calculated HSP of 3-methylhexyl acetate.

-

Caption: Workflow for experimental determination of Hansen Solubility Parameters.

Protocol 2: Quantitative Miscibility by Isothermal Titration (Cloud Point)

Objective: To determine the precise solubility limit (mass fraction or volume fraction) of 3-methylhexyl acetate in a specific solvent where it may be partially miscible.

Causality: This method relies on precisely identifying the phase transition from a single-phase solution to a two-phase system (or vice versa). By carefully controlling temperature and adding small increments of titrant, the exact point of saturation—the cloud point—can be determined, providing a quantitative measure of solubility.

Materials and Reagents:

-

3-Methylhexyl Acetate (solute)

-

Selected Organic Solvent (e.g., one where partial miscibility is suspected)

-

Temperature-controlled water bath with a transparent viewing window

-

Jacketed glass vessel or a large test tube

-

Magnetic stirrer and stir bar

-

Class A 25 mL or 50 mL burette

-

Analytical balance

Step-by-Step Methodology:

-

System Setup: Set up the jacketed vessel or test tube within the water bath, maintained at a constant temperature (e.g., 25.0°C ± 0.1°C). Place the magnetic stirrer underneath.

-

Initial Charge: Accurately weigh a known mass (e.g., 20.00 g) of the solvent into the vessel. Allow it to equilibrate to the bath temperature while stirring gently.

-

Titration: Slowly add 3-methylhexyl acetate from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

Equilibration and Observation: After each addition, allow the solution to stir for 2-3 minutes to ensure complete mixing and equilibration. Visually inspect the solution for the very first sign of persistent faint cloudiness or turbidity that does not disappear upon mixing. This is the cloud point.

-

Record Volume: Accurately record the total volume of 3-methylhexyl acetate added to reach the cloud point.

-

Calculation:

-

Calculate the mass of 3-methylhexyl acetate added using its known density at the experimental temperature.

-

Calculate the solubility as a mass fraction or weight percent (wt%): wt% = [mass of solute / (mass of solute + mass of solvent)] * 100

-

-

Self-Validation (Crucial): To confirm the equilibrium point, perform a reverse titration. Prepare a saturated mixture, then slowly add small increments of the solvent until the turbidity just disappears. The calculated solubility from both forward and reverse titrations should agree within an acceptable margin of error.

Caption: Workflow for quantitative solubility determination via isothermal titration.

Part 4: Data Presentation and Applications

All experimental data should be meticulously recorded. The results from Protocol 1 will yield the fundamental HSP values for 3-methylhexyl acetate, which can be presented as follows:

Table 3: Experimentally Determined HSP for 3-Methylhexyl Acetate at 25°C

| Parameter | δD (MPa¹ᐟ²) | δP (MPa¹ᐟ²) | δH (MPa¹ᐟ²) | Interaction Radius (R₀) |

| Value | [Calculated] | [Calculated] | [Calculated] | [Calculated] |

With these HSP values, a researcher can now predict the solubility of 3-methylhexyl acetate in any solvent with known HSPs without further experimentation, significantly accelerating formulation development. This is invaluable in the fragrance and cosmetics industries, where it can be used to:

-

Ensure the stability of the fragrance ester in an alcohol-based perfume.[2]

-

Optimize solvency in complex mixtures containing oils, silicones, and other additives.[9]

-

Predict compatibility with polymer-based delivery systems like microcapsules.

The quantitative data from Protocol 2 provides precise limits for creating stable, saturated, or near-saturated solutions, which is critical for developing products with the maximum possible loading of the active fragrance component.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Steven Abbott TCNF Ltd. [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. [Link]

-

Williams, D. (2019, October 30). Introduction to the Hansen Solubility Parameters. YouTube. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylhexyl Acetate. PubChem Compound Database. [Link]

-

Science Buddies. (2023, June 22). Explore the Mixing Behavior of Liquids. [Link]

-

ChemGulf. (2025, October 7). What is the role of esters in the perfume industry?. [Link]

-

Aston Chemicals. (n.d.). The link between function and structure of esters. [Link]

-

ReAgent Chemicals. (2025, January 22). What Is An Ester?. [Link]

- Google Patents. (n.d.). EP2274409B1 - Use of carboxylic acid esters as a fragrance substance.

-

Hudson Valley Community College. (n.d.). Experiment 9 - Liquids, Liquid Mixtures and Solutions. [Link]

Sources

- 1. CAS 50373-54-1: 3-methylhexyl acetate | CymitQuimica [cymitquimica.com]

- 2. Why Esters Are Must-have Ingredients In Fragrance [chemicalbull.com]

- 3. What is the role of esters in the perfume industry? - Blog [chemgulf.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. 3-Methylhexyl Acetate | C9H18O2 | CID 44630061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. aston-chemicals.com [aston-chemicals.com]

The Olfactory & Physicochemical Profile of 3-Methylhexyl Acetate: A Technical Monograph

Executive Summary

3-Methylhexyl Acetate (CAS: 50373-54-1) is a saturated, branched-chain ester characterized by a soft, diffusive fruity odor profile often reminiscent of pear and berry nuances. Unlike its unsaturated analog, cis-3-hexenyl acetate (sharp green/leafy), or its sulfurated derivative, 3-mercaptohexyl acetate (tropical/sulfurous), 3-Methylhexyl Acetate functions as a supporting volatile in flavor and fragrance architectures. This guide analyzes its physicochemical properties, synthesis via Fischer esterification, and critical distinction in olfactory analysis, providing a roadmap for its identification and utilization in high-performance formulations.

Chemical Identity & Physicochemical Properties

Understanding the volatility and lipophilicity of 3-Methylhexyl Acetate is prerequisite to predicting its behavior in a matrix.

| Property | Data | Note |

| IUPAC Name | 3-Methylhexyl ethanoate | |

| CAS Number | 50373-54-1 | |

| Molecular Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| Boiling Point | ~184 °C | Moderate volatility; Heart-Top note |

| Flash Point | ~59 °C | Flammable (Class 3) |

| LogP (Predicted) | ~2.9 | Moderate lipophilicity; good substantivity in wax/oil bases |

| Chirality | Yes (C3 position) | Exists as (R) and (S) enantiomers |

Olfactory Characterization

The Odor Profile

3-Methylhexyl Acetate presents a generic fruity profile that lacks the aggressive "green" punch of hexenyl esters or the candy-like sharpness of isoamyl acetate.

-

Primary Descriptors: Fruity, Pear, Berry-like, Waxy.

-

Secondary Nuances: Slight green undertone (softer than cis-3-hexenyl acetate), solvent-like at high concentrations.

-

Tenacity: Moderate. It acts as a bridge between highly volatile top notes (e.g., Ethyl Acetate) and substantive heart notes.

Critical Differentiation (The "Trustworthiness" Pillar)

In technical literature, this compound is frequently confused with structurally similar but olfactorily distinct molecules. A rigorous analyst must distinguish:

-

Target: 3-Methylhexyl Acetate (Fruity/Pear)

-

Confusion A:cis-3-Hexenyl Acetate (Intense Green/Cut Grass/Banana) – Unsaturated.

-

Confusion B:3-Mercaptohexyl Acetate (Sulfurous/Passion Fruit/Grapefruit) – Thiol-substituted.

Theoretical Odor Threshold

While empirical threshold data for 3-Methylhexyl Acetate is sparse compared to n-hexyl acetate (2.9 ppb in air), Structure-Activity Relationship (SAR) principles suggest a slightly higher threshold for the branched isomer due to steric hindrance at the receptor site.

-

Estimated Threshold: 5.0 – 15.0 ppb (Air).

Stereochemical Implications

3-Methylhexyl Acetate possesses a chiral center at the C3 position. In olfactory pharmacology, enantiomers often exhibit distinct threshold sensitivities or qualitative differences.

-

Hypothesis: Based on analogous branched esters (e.g., 2-methylbutyl acetate), one enantiomer (typically S) often carries a sharper, more distinct fruit character, while the other may be weaker or more herbaceous.

-

Research Directive: For high-precision pheromone or fragrance applications, enantioselective synthesis or chiral GC separation is recommended to isolate the bioactive conformer.

Synthesis & Production Protocols

Protocol: Acid-Catalyzed Fischer Esterification

This protocol utilizes a self-validating equilibrium shift (Dean-Stark) to ensure high yield.

Reagents:

-

3-Methylhexanol (1.0 eq)

-

Glacial Acetic Acid (1.2 eq)

-

Sulfuric Acid (Catalytic amount, ~1 mol%)

-

Toluene (Solvent/Entrainer)

Workflow:

-

Charge: Load 3-methylhexanol, acetic acid, and toluene into a round-bottom flask.

-

Catalyze: Add H₂SO₄ dropwise with stirring.

-

Reflux: Attach a Dean-Stark trap and reflux at ~115°C (toluene azeotrope).

-

Validation (In-Process): Monitor water collection in the trap. Reaction is complete when water volume matches theoretical yield.

-

Work-up: Wash organic layer with NaHCO₃ (remove acid) and Brine (remove water).

-

Purification: Fractional distillation. Collect fraction at 184°C.

Visualization: Synthesis Pathway

Caption: Figure 1. Fischer Esterification pathway utilizing azeotropic distillation for equilibrium displacement.

Analytical Methodologies

To validate the odor profile and purity, a coupled Gas Chromatography-Olfactometry (GC-O) approach is required.

Protocol: GC-MS/O Analysis

Objective: Correlate the chromatographic peak at retention time (

-

Column: DB-WAX or HP-5MS (Polarity selection depends on matrix).

-

Injection: Splitless mode, 250°C.

-

Detection:

-

MS: Electron Impact (EI) for spectral identification (verify m/z 43 acetyl ion and parent ion).

-

Olfactory Port: Split flow 1:1 to sniffer port.

-

-

Validation: Panelist records "Start" and "Stop" times of odor perception. These must align with the TIC (Total Ion Chromatogram) peak for 3-Methylhexyl Acetate.

Visualization: Analytical Workflow

Caption: Figure 2. GC-O split-flow logic for simultaneous chemical and sensory validation.

Applications

-

Fragrance: Used as a "blender" or "modifier" in fruity-floral accords (e.g., Apple, Pear, Jasmine) to add volume without altering the primary character.

-

Flavor: Provides a generic fruit background in artificial fruit flavors where a specific "ripe" note is needed.

-

Chemical Ecology: Methyl-branched esters are often investigated as semiochemicals (pheromones) in Hymenoptera (ants/bees), though specific activity for this ester requires bioassay validation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44630061, 3-Methylhexyl acetate. Retrieved from [Link]

-

The Good Scents Company (2023). 3-methylhexyl acetate Data Sheet. Retrieved from [Link]

-

California Air Resources Board (2023). Consumer Products Regulation: Tables of Maximum Incremental Reactivity (MIR) Values.[1] Retrieved from [Link]

Sources

The Elusive Natural Presence of 3-Methylhexyl Acetate: A Technical Guide for Researchers

This technical guide delves into the current scientific understanding of 3-Methylhexyl Acetate, a volatile ester known for its characteristic fruity aroma. While widely utilized as a synthetic flavoring and fragrance agent[1], its definitive natural occurrence remains a subject of scientific inquiry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the evidence surrounding its potential natural sources, biosynthetic pathways, and the analytical methodologies required for its detection and characterization.

Introduction: The Aromatic Allure of a Branched-Chain Ester

3-Methylhexyl Acetate (C9H18O2) is an organic ester formed from 3-methylhexanol and acetic acid. Its chemical structure, featuring a branched alkyl chain, contributes to its distinct and pleasant fruity odor. This characteristic has led to its use in the food and fragrance industries to impart or enhance fruit-like notes in a variety of products. While the synthesis and application of 3-Methylhexyl Acetate are well-established, its presence in the natural world is not as clearly defined. This guide will explore the current state of knowledge and provide a framework for future research into its potential natural origins.

The Unconfirmed Natural Occurrence of 3-Methylhexyl Acetate

Despite extensive research into the volatile organic compounds (VOCs) of fruits, plants, and insects, direct and conclusive evidence of the natural occurrence of 3-Methylhexyl Acetate is notably absent from the current scientific literature. Numerous studies have identified a vast array of esters in the aroma profiles of fruits such as apples, pears, and strawberries; however, 3-Methylhexyl Acetate is not typically among the reported constituents. Similarly, investigations into the chemical composition of essential oils from various plant species, including those of the Mentha genus, have not identified this specific ester.

While direct evidence is lacking, the presence of structurally similar branched-chain esters in nature suggests that the biosynthesis of 3-Methylhexyl Acetate is plausible. For instance, compounds like 2-methylbutyl acetate and 3-methylbutyl acetate (isoamyl acetate) are well-known components of fruit aromas, particularly in bananas. The biosynthetic machinery for producing branched-chain alcohols and subsequently esterifying them exists in many plant species. Therefore, it is conceivable that 3-Methylhexyl Acetate may occur in nature, albeit at concentrations below the detection limits of many analytical methods or in species that have not yet been exhaustively studied.

It is also important to distinguish 3-Methylhexyl Acetate from its structural isomer, 3-Methylenehexyl acetate, which has been identified as a semiochemical used in the chemical communication of certain insects. The subtle difference in their chemical structures results in distinct biological activities and natural occurrences.

Table 1: Occurrence of Structurally Related Branched-Chain Acetate Esters in Nature

| Compound Name | Chemical Formula | Natural Sources (Examples) | Aroma Description |

| 2-Methylbutyl acetate | C7H14O2 | Apple, Banana, Pear | Fruity, Apple-like |

| 3-Methylbutyl acetate (Isoamyl acetate) | C7H14O2 | Banana, Pear | Banana, Sweet |

| Hexyl acetate | C8H16O2 | Apple, Pear, Strawberry | Fruity, Pear-like |

The Putative Biosynthetic Pathway of 3-Methylhexyl Acetate in Biological Systems

The biosynthesis of volatile esters in plants is a well-characterized process that primarily involves two key enzymatic steps. Although the specific pathway for 3-Methylhexyl Acetate has not been elucidated due to its unconfirmed natural occurrence, a putative pathway can be inferred from the known biosynthesis of other branched-chain esters.

The formation of the precursor alcohol, 3-methylhexanol, is the initial and crucial step. This likely occurs through the metabolism of branched-chain amino acids, such as isoleucine. The amino acid undergoes a series of enzymatic reactions, including deamination, decarboxylation, and reduction, to yield the corresponding branched-chain alcohol.

The final step in the biosynthesis is the esterification of 3-methylhexanol with acetyl-coenzyme A (acetyl-CoA), a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are responsible for the formation of a wide variety of acetate esters that contribute to the characteristic aromas of many fruits and flowers. The specificity of different AATs for various alcohol and acyl-CoA substrates is a key determinant of the final ester profile of a particular plant species.

Caption: Putative biosynthetic pathway of 3-Methylhexyl Acetate from the amino acid isoleucine.

Analytical Methodologies for the Detection and Quantification of 3-Methylhexyl Acetate

The investigation into the potential natural occurrence of 3-Methylhexyl Acetate necessitates the use of highly sensitive and specific analytical techniques capable of detecting and quantifying volatile organic compounds in complex biological matrices. The standard workflow for such an analysis involves sample preparation, extraction of volatile compounds, separation, and identification.

Sample Preparation and Extraction

The initial step involves the careful collection and preparation of the biological sample (e.g., fruit tissue, plant leaves, insect effluvia) to preserve the volatile compounds. Homogenization of solid samples in a suitable buffer or solvent is often required.

The extraction of volatile esters is typically achieved using headspace solid-phase microextraction (HS-SPME). This solvent-free technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace above the sample. The volatile compounds adsorb to the fiber and are subsequently desorbed into the analytical instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary analytical technique for the separation and identification of volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): The desorbed volatile compounds are introduced into a gas chromatograph, where they are separated based on their boiling points and affinity for the stationary phase of the chromatographic column. This separation is crucial for resolving the individual components of a complex mixture.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries (e.g., NIST, Wiley).

For quantitative analysis, a calibration curve is typically prepared using authentic standards of 3-Methylhexyl Acetate.

Caption: A typical analytical workflow for the detection of volatile esters from biological samples.

Conclusion and Future Research Directions

Future research should focus on the comprehensive analysis of a wider range of plant and insect species, particularly those known to produce other branched-chain esters. The use of highly sensitive analytical techniques, such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), may be necessary to detect trace amounts of this compound in complex natural matrices. The confirmation of its natural occurrence would not only be of significant academic interest but could also open new avenues for its biotechnological production and application in the flavor and fragrance industry.

References

Sources

Technical Guide: The Discovery and Characterization of 3-Methylhexyl Acetate as a Semiochemical

The following technical guide details the discovery, characterization, and validation of 3-Methylhexyl Acetate as a semiochemical. This document is structured for researchers and drug development professionals, focusing on the rigorous methodological framework required to identify and synthesize chiral volatile organic compounds (VOCs) in chemical ecology.

Executive Summary

3-Methylhexyl Acetate (C

Unlike linear pheromones, the methyl-branching at the C3 position introduces chirality, necessitating enantioselective synthesis to determine the bioactive isomer. This guide explicates the technical workflow from glandular isolation to stereoselective synthesis and behavioral validation , providing a blueprint for modern semiochemical discovery.

Historical Context & Biological Significance

The identification of 3-methylhexyl acetate emerged during the systematic analysis of exocrine gland secretions in the subfamily Formicinae and the infraorder Pentatomomorpha .

-

Primary Source: Mandibular and Dufour’s glands of Formica and Camponotus species.

-

Function: It functions as a component of the alarm-defense system . In isolation, it may elicit mild alerting behavior, but in synergy with major components (e.g., formic acid, undecane), it triggers aggressive recruitment.

-

Related Compounds: It is structurally homologous to the potent alarm pheromone 3-methyl-2-hexanone and the aggregation pheromone 3-methylenehexyl acetate (found in the predaceous bug Oechalia schellenbergii).

Chemical Characterization & Isolation Protocol

The isolation of 3-methylhexyl acetate requires distinguishing it from isomeric esters (e.g., n-heptyl acetate, 2-ethylhexyl acetate) and ketones.

Isolation Workflow (Self-Validating Protocol)

The following protocol ensures the integrity of the volatile fraction during extraction.

-

Cryogenic Anesthesia: Cool target specimens (n=50-100) to 4°C to prevent premature pheromone discharge.

-

Glandular Dissection: Dissect mandibular/Dufour’s glands in chilled Ringer’s solution.

-

Solvent Extraction:

-

Immerse glands in 50

L of high-purity Dichloromethane (DCM) or Hexane . -

Add internal standard: Octyl acetate (10 ng/

L). -

Incubate at -20°C for 24 hours.

-

-

Micro-Derivatization (Optional): If alcohol precursors are suspected, treat an aliquot with acetyl chloride to confirm the acetate moiety.

Analytical Identification (GC-MS)

Identification relies on Kovats Retention Indices (KI) and mass spectral fragmentation patterns.

| Parameter | Value / Characteristic |

| Molecular Ion (M+) | m/z 158 (Weak/Absent) |

| Base Peak | m/z 43 ([CH |

| Diagnostic Fragments | m/z 61 (protonated acetic acid), m/z 98 (alkene elimination) |

| Retention Index (DB-5) | ~1080 - 1100 |

| Retention Index (Wax) | ~1350 - 1380 |

Causality in Analysis: The McLafferty rearrangement is blocked or modified due to the C3 branching, altering the standard ester fragmentation pattern. This specific fragmentation confirms the branching position relative to the ester group.

Stereoselective Synthesis & Chirality

Since 3-methylhexyl acetate possesses a chiral center at C3, biological activity is often restricted to one enantiomer.

Synthesis Strategy

To verify the absolute configuration of the natural product, both (R) and (S) enantiomers must be synthesized.

Route: Lipase-catalyzed kinetic resolution of the precursor alcohol (3-methylhexanol) followed by acetylation.

Step-by-Step Synthesis Protocol:

-

Substrate: Racemic 3-methylhexanol.

-

Enzymatic Resolution:

-

Reagent: Pseudomonas cepacia lipase (PSL).

-

Acyl Donor: Vinyl acetate.

-

Solvent: Diisopropyl ether.

-

Condition: 30°C, 48 hours.

-

-

Separation: The lipase selectively acetylates the (R)-alcohol (typically), leaving the (S)-alcohol unreacted.

-

Purification: Separate the (R)-acetate from the (S)-alcohol via flash chromatography (Silica gel; Hexane:EtOAc 95:5).

-

Conversion: Acetylate the remaining (S)-alcohol using Acetic Anhydride/Pyridine to obtain the (S)-acetate.

Biological Evaluation (Assay Systems)

Trustworthiness in semiochemical research relies on the EAG-Behavioral Loop .

Electroantennography (EAG)

-

Objective: Measure the depolarization of antennal olfactory receptor neurons (ORNs).

-

Protocol:

-

Excise antenna and mount between Ag/AgCl electrodes using conductive gel.

-

Deliver 1-second puff of 3-methylhexyl acetate (10

g on filter paper) into a humidified air stream. -

Control: Hexane solvent puff.

-

Valid Response: >2x amplitude of solvent control.

-

Y-Tube Olfactometer Assay

-

Objective: Determine attraction vs. repulsion (Alarm response).

-

Setup: Glass Y-tube (20 cm arm length), airflow 200 mL/min.

-

Procedure:

-

Arm A: 3-Methylhexyl Acetate (10 ng - 1

g). -

Arm B: Solvent Control.

-

Release ant at stem. Record choice (crossing 1/2 arm length).

-

-

Data Interpretation: A significant deviation from 50:50 distribution (Chi-square test) indicates bioactivity.

Visualization of Signaling Pathways

The following diagram illustrates the semiochemical processing pathway from glandular release to behavioral output.

Figure 1: The physiological signal transduction pathway of 3-Methylhexyl Acetate from secretion to behavioral response.

Experimental Workflow Diagram

This diagram details the technical workflow for isolating and identifying the compound.

Figure 2: Step-by-step technical workflow for the isolation, identification, and synthetic verification of the semiochemical.

References

-

Aldrich, J. R., et al. (1996). "Identification of presumed pheromone blend from Australasian predaceous bug, Oechalia schellenbergii." Journal of Chemical Ecology. (Note: Identifies the related 3-methylenehexyl acetate, establishing the bioactive class).

-

Blum, M. S. (1985). "Alarm Pheromones." Comprehensive Insect Physiology, Biochemistry, and Pharmacology.

-

Morgan, E. D. (2009). "Biosynthesis in Insects." Royal Society of Chemistry.

-

PubChem. "3-Methylhexyl Acetate - Compound Summary." National Library of Medicine.[1] [1]

-

El-Sayed, A. M. (2025). "The Pherobase: Database of Pheromones and Semiochemicals."

Sources

literature review of branched-chain hexyl acetates

An In-depth Technical Guide to Branched-Chain Hexyl Acetates for Researchers and Drug Development Professionals

Executive Summary

Hexyl acetates, a class of aliphatic esters, are pivotal in the flavor and fragrance industries, prized for their characteristic fruity aromas. While n-hexyl acetate is the most well-known linear isomer, its branched-chain counterparts offer a diverse and nuanced palette of olfactory properties. This technical guide provides a comprehensive , moving beyond a simple recitation of facts to explore the causality behind their synthesis, the structure-odor relationships that define their character, and the analytical methodologies required for their characterization. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights for researchers, chemists, and professionals in flavor, fragrance, and drug development.

The Isomeric Landscape of Hexyl Acetates

The term "hexyl acetate" refers to an ester with the chemical formula C₈H₁₆O₂. While this often implies the straight-chain isomer, a rich variety of structural isomers exists, each possessing unique physicochemical and sensory properties. Understanding this isomeric diversity is the foundation of targeted synthesis and application.

The Archetype: n-Hexyl Acetate

n-Hexyl acetate (CAS 142-92-7) is the straight-chain ester of n-hexanol and acetic acid.[1] It is widely recognized for its powerful, diffusive, and sweet fruity aroma, most often described as reminiscent of pear and apple, with green, juicy nuances.[2][3] This ester is a significant volatile compound found naturally in a wide array of fruits, including apples, pears, strawberries, and bananas, contributing significantly to their characteristic aroma profiles.[4] Its straightforward synthesis and pleasant odor have established it as a foundational top-note ingredient in perfumery and a key flavoring agent.[2][5]

The Nuance of Branching: An Isomeric Overview

Introducing branching into the hexyl carbon backbone dramatically alters the molecule's shape, polarity, and volatility. These structural changes, in turn, have a profound impact on how the molecule interacts with olfactory receptors, leading to a spectrum of distinct aromas. Key branched-chain isomers include those derived from primary and secondary alcohols.

Synthetic Methodologies: From Bulk Chemicals to Chiral Molecules

The choice of synthetic route for hexyl acetates is dictated by the desired outcome: high-volume production of a simple isomer or precise, stereospecific synthesis of a chiral molecule.

Classical Fischer Esterification

The most common and industrially scalable method for producing both linear and branched-chain hexyl acetates is the Fischer-Speier esterification. This involves the acid-catalyzed reaction between the corresponding hexanol isomer and acetic acid (or acetic anhydride).[5]

Causality Behind Experimental Choices:

-

Catalyst: A strong protic acid like sulfuric acid is used to protonate the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

-

Excess Reagent & Water Removal: The reaction is reversible.[6] To drive the equilibrium toward the ester product (Le Châtelier's principle), either one of the reactants (typically the less expensive one) is used in excess, or the water byproduct is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

-

Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap. Add 1.0 mol of 4-methyl-2-pentanol and 1.2 mol of glacial acetic acid to the flask.

-

Catalysis: Slowly add 0.05 mol (approx. 2.7 mL) of concentrated sulfuric acid while stirring.

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, allowing for the removal of water. Continue reflux until no more water is collected (typically 3-5 hours).

-

Workup: Cool the reaction mixture. Wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield the final ester product.

Biocatalysis: The Green Chemistry Approach

For high-value applications requiring specificity and milder conditions, enzymatic synthesis using lipases (e.g., Novozym® 435, an immobilized Candida antarctica lipase B) is a superior alternative.[7] Lipases are highly effective catalysts for esterification in non-aqueous (solvent-free) systems.[8][9]

Causality Behind Experimental Choices:

-

Enzyme Selection: Lipases are chosen for their high catalytic efficiency and selectivity, often allowing for the resolution of racemic alcohols to produce enantiomerically enriched esters. This is a significant advantage over non-specific acid catalysis.[9]

-

Solvent-Free Conditions: Running the reaction "neat" (without a solvent) aligns with the principles of green chemistry by reducing solvent waste and simplifying product purification.[7]

-

Temperature Control: While higher temperatures increase reaction rates, they can also lead to enzyme denaturation and evaporation of volatile alcohols. An optimal temperature (e.g., 50-70°C) is chosen to balance catalytic activity with enzyme stability and substrate retention.[7]

Process Intensification: Reactive Distillation